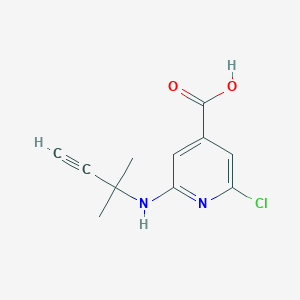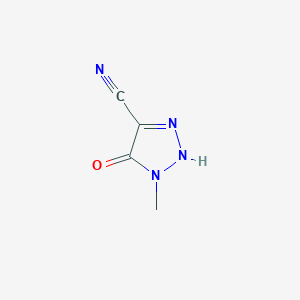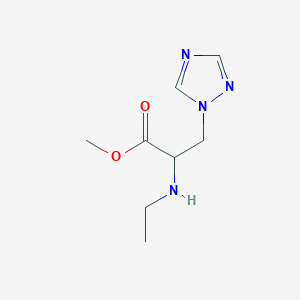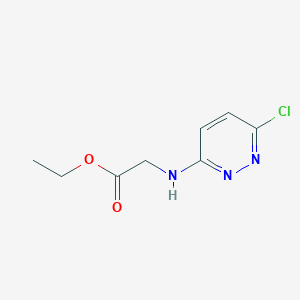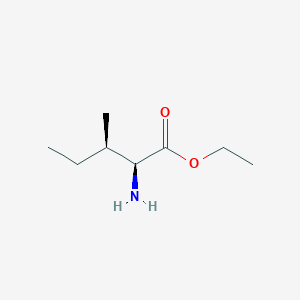![molecular formula C10H17N B15313151 Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
Dispiro[3.0.35.24]decan-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[303524]decan-9-amine is a unique organic compound characterized by its distinctive dispiro structure This compound features two spiro-connected cyclopropane rings, which contribute to its rigidity and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.0.35.24]decan-9-amine typically involves the formation of the dispiro structure through cyclization reactions. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . This reaction is known for its efficiency in forming spiro compounds with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[3.0.35.24]decan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups to the amine.
Applications De Recherche Scientifique
Dispiro[3.0.35.24]decan-9-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or enzyme inhibition activities.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of Dispiro[3.0.35.24]decan-9-amine involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Dispiro[3.0.35.24]decan-9-amine can be compared with other dispiro compounds, such as:
Dispiro[3.1.35.24]decan-9-amine: Similar in structure but with different ring sizes, leading to variations in chemical reactivity and biological activity.
Dispiro[3.0.35.24]decan-9-ol:
Dispiro[3.0.35.24]decan-9-one: A ketone derivative that may exhibit different reactivity in oxidation and reduction reactions.
The uniqueness of this compound lies in its specific dispiro structure and the presence of the amine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
dispiro[3.0.35.24]decan-9-amine |
InChI |
InChI=1S/C10H17N/c11-8-7-9(3-1-4-9)10(8)5-2-6-10/h8H,1-7,11H2 |
Clé InChI |
YJGFAHYTYOTVJO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(C23CCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
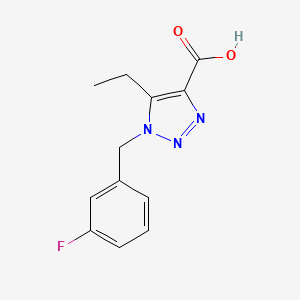

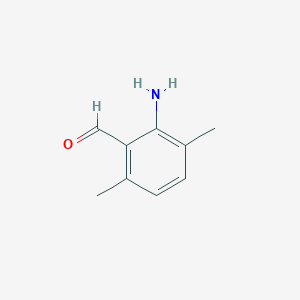
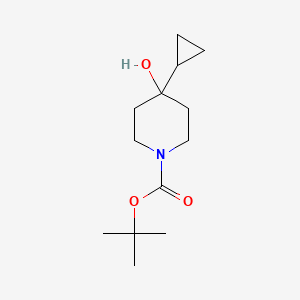
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
